An In-Depth Technical Guide to the PROTAC Linker: Bis-PEG1-C-PEG1-CH2COOH
An In-Depth Technical Guide to the PROTAC Linker: Bis-PEG1-C-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a hetero-bifunctional polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of Bis-PEG1-C-PEG1-CH2COOH in the development of novel therapeutics.
Chemical Structure and Properties
Bis-PEG1-C-PEG1-CH2COOH is characterized by a central diether core flanked by two PEG1 moieties, terminating in a carboxylic acid group. This structure imparts flexibility and hydrophilicity, which are crucial for optimizing the physicochemical properties and efficacy of the resulting PROTAC molecule.
The chemical structure is as follows:
Synonyms: 3,9,12,18-Tetraoxaeicosanedioic acid[1]
Physicochemical Data
A summary of the key physicochemical properties of Bis-PEG1-C-PEG1-CH2COOH is presented in the table below. This data is essential for researchers in designing and executing the synthesis of PROTACs.
| Property | Value | Reference |
| Molecular Formula | C16H30O8 | [1][2] |
| Molecular Weight | 350.40 g/mol | [1][2] |
| Appearance | Off-white to yellow oil | [1][2] |
| Purity (by NMR) | ≥95.0% | [1] |
| Solubility | DMSO: 100 mg/mL (285.39 mM) | [2] |
| Storage Temperature | 2-8°C | [1] |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5]
PEG-based linkers, such as Bis-PEG1-C-PEG1-CH2COOH, are widely used in PROTAC design due to several advantageous properties:[4][6]
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Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[4]
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Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.
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Tunable Length: The length of the PEG linker can be readily modified to optimize the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination.[7]
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Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the risk of immunogenicity and other adverse effects.
Mechanism of Action: The Ubiquitin-Proteasome System
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.
Experimental Protocols
While a specific, detailed synthesis protocol for Bis-PEG1-C-PEG1-CH2COOH is not publicly available in the provided search results, a general approach for the synthesis of hetero-bifunctional PEG linkers can be adapted. The following represents a plausible, generalized synthetic workflow for PROTAC synthesis utilizing a PEG linker like Bis-PEG1-C-PEG1-CH2COOH.
General Synthesis of a PEGylated PROTAC
This protocol outlines the coupling of a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[8]
Materials:
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Protein of Interest (POI) ligand with a suitable functional group (e.g., amine).
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E3 ligase ligand with a suitable functional group (e.g., a hydroxyl group for ether linkage).
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Bis-PEG1-C-PEG1-CH2COOH.
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Coupling reagents (e.g., HATU, DIPEA).
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Solvents (e.g., DMF, DMSO).
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Purification supplies (e.g., HPLC).
Procedure:
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First Coupling Reaction (Amide Bond Formation):
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Dissolve the POI ligand (with an amine functional group) and Bis-PEG1-C-PEG1-CH2COOH in an appropriate solvent like DMF.
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Add coupling reagents such as HATU and DIPEA to facilitate the formation of an amide bond between the carboxylic acid of the linker and the amine of the POI ligand.
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Stir the reaction at room temperature until completion, monitoring by LC-MS.
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Purify the resulting POI-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (e.g., Ether Linkage):
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The terminal hydroxyl group on the other end of the synthesized POI-linker conjugate can then be coupled to a suitable functional group on the E3 ligase ligand. For instance, if the E3 ligase ligand has a suitable leaving group, a Williamson ether synthesis could be employed.
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Dissolve the purified POI-linker intermediate and the E3 ligase ligand in a suitable solvent.
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Add a base to deprotonate the hydroxyl group on the linker, followed by the addition of the E3 ligase ligand.
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Stir the reaction, potentially with heating, until completion, monitoring by LC-MS.
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Purify the final PROTAC molecule by preparative HPLC.
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Experimental Workflow for PROTAC Synthesis
The logical flow of synthesizing a PROTAC using a hetero-bifunctional linker is depicted in the following diagram.
Conclusion
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
